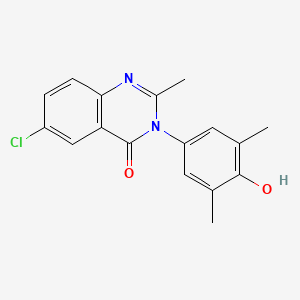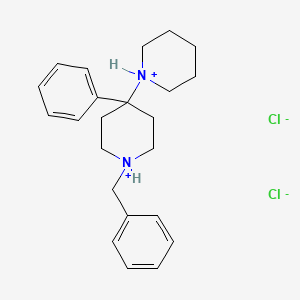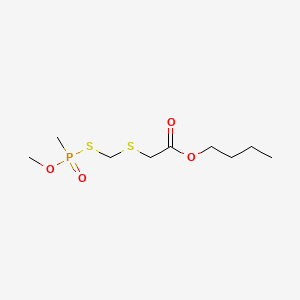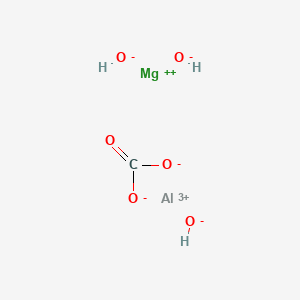
aluminum;magnesium;carbonate;trihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum magnesium carbonate trihydroxide is a compound that combines aluminum, magnesium, carbonate, and hydroxide ions. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as a flame retardant, antacid, and in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminum magnesium carbonate trihydroxide can be achieved through several synthetic routes. One common method involves the coprecipitation of aluminum and magnesium salts in the presence of carbonate ions. For example, a mixed solution of magnesium chloride and aluminum chloride can be titrated with sodium hydroxide in a carbon dioxide-free system, followed by dialysis of the suspension at elevated temperatures .
Industrial Production Methods
In industrial settings, aluminum magnesium carbonate trihydroxide is often produced using mechanochemical methods. This involves the use of magnesium hydroxide, aluminum hydroxide, and carbon dioxide as raw materials. The mechanochemical method addresses the shortcomings of traditional preparation methods, such as high preparation costs and complicated water washing processes .
Chemical Reactions Analysis
Types of Reactions
Aluminum magnesium carbonate trihydroxide undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes to form aluminum oxide, magnesium oxide, and carbon dioxide.
Neutralization: It reacts with acids to form corresponding aluminum and magnesium salts, along with water and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions with aluminum magnesium carbonate trihydroxide include hydrochloric acid, sulfuric acid, and nitric acid. The reactions typically occur under ambient conditions, although elevated temperatures may be required for decomposition reactions.
Major Products Formed
The major products formed from the reactions of aluminum magnesium carbonate trihydroxide include aluminum chloride, magnesium chloride, carbon dioxide, and water .
Scientific Research Applications
Aluminum magnesium carbonate trihydroxide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other aluminum and magnesium compounds.
Biology: It serves as a flame retardant in various biological materials.
Medicine: It is used as an antacid for the symptomatic relief of heartburn, acid indigestion, and sour stomach.
Mechanism of Action
The mechanism of action of aluminum magnesium carbonate trihydroxide involves its ability to neutralize acids. In the stomach, it reacts with hydrochloric acid to form aluminum chloride, magnesium chloride, carbon dioxide, and water. This neutralization process increases the pH of gastric secretions, providing relief from acid-related symptoms .
Comparison with Similar Compounds
Similar Compounds
Aluminum hydroxide: Used as an antacid and flame retardant.
Magnesium hydroxide: Also used as an antacid and in flame retardant applications.
Calcium carbonate: Commonly used as an antacid and in industrial applications.
Uniqueness
Aluminum magnesium carbonate trihydroxide is unique due to its combined properties of aluminum and magnesium, which provide enhanced flame retardant and antacid capabilities compared to individual compounds. Its ability to neutralize acids and act as a flame retardant makes it a versatile compound in various applications .
Properties
CAS No. |
56560-67-9 |
|---|---|
Molecular Formula |
CH3AlO6.Mg CH3AlMgO6 |
Molecular Weight |
162.32 g/mol |
IUPAC Name |
aluminum;magnesium;carbonate;trihydroxide |
InChI |
InChI=1S/CH2O3.Al.Mg.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;+3;+2;;;/p-5 |
InChI Key |
DNFYYVUKMVYWPY-UHFFFAOYSA-I |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


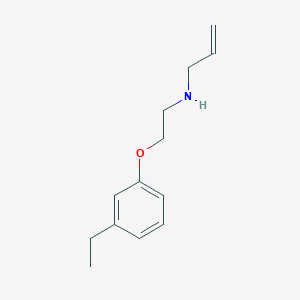

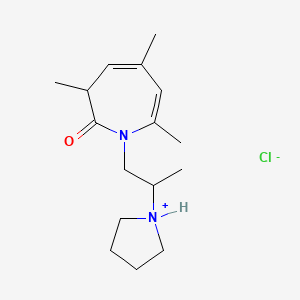
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
